Trimethylolpropane benzoate diacrylate

Refractive index Optical coatings UV-curable inks

UV-curable ink, adhesive, and coating formulators often struggle to balance refractive index, flexibility, and shrinkage. Trimethylolpropane benzoate diacrylate (CAS 79720-88-0) provides a single-solution profile: n20/D 1.511 (vs. HDDA 1.456), difunctional crosslinking for low internal stress, and intrinsic UV-absorbing benzoate chromophore. Raises optical density in pigmented inks, reducing pigment cost. Avoids TMPTA brittleness in multi-pass printing. Matches corona-treated plastic surfaces (40.5 dyne/cm). Partially replaces external UV absorbers, minimizing migration. Supplied with batch-specific refractive index and purity documentation.

Molecular Formula C19H28O9
Molecular Weight 400.4 g/mol
CAS No. 79720-88-0
Cat. No. B1505130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylolpropane benzoate diacrylate
CAS79720-88-0
Molecular FormulaC19H28O9
Molecular Weight400.4 g/mol
Structural Identifiers
SMILESCCC(CO)(CO)CO.C=CC(=O)O.C=CC(=O)O.C1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C7H6O2.C6H14O3.2C3H4O2/c8-7(9)6-4-2-1-3-5-6;1-2-6(3-7,4-8)5-9;2*1-2-3(4)5/h1-5H,(H,8,9);7-9H,2-5H2,1H3;2*2H,1H2,(H,4,5)
InChIKeyGNRGDZRKYVYAJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethylolpropane Benzoate Diacrylate: Structural Identity and Differentiation


Trimethylolpropane benzoate diacrylate, also designated Light Acrylate BA-134 or NAM-BA134, is a difunctional acrylate monomer built on a trimethylolpropane (TMP) core that carries two acrylate ester groups and one benzoate ester group . The linear formula (H₂C=CHCO₂CH₂)₂C(C₂H₅)CH₂O₂CC₆H₅ and density of 1.126 g/mL at 25 °C confirm its identity as a medium-refractive-index reactive diluent for ultraviolet (UV) and electron beam (EB) curing systems [1]. Unlike fully aliphatic diacrylates such as 1,6-hexanediol diacrylate (HDDA) or tripropylene glycol diacrylate (TPGDA), the aromatic benzoate moiety introduces elevated refractive index (n20/D 1.511), modulated hydrophobicity (LogP 1.2585), and inherent UV-absorbing character, while the difunctional architecture positions it between brittle trifunctional crosslinkers such as trimethylolpropane triacrylate (TMPTA) and low-crosslink-density monofunctional diluents [2].

Monomer Type
Difunctional acrylate with aromatic benzoate modification
Optical Profile
Moderately elevated refractive index versus aliphatic diluents
Network Role
Provides flexibility and reduced shrinkage relative to triacrylates

Why Generic Diacrylates or Triacrylates Cannot Substitute


Substituting trimethylolpropane benzoate diacrylate with a generic difunctional diluent such as HDDA or TPGDA, or with the higher-functionality TMPTA, changes three interconnected network properties simultaneously: crosslink density, refractive index, and polarity profile [1]. HDDA (n20/D ~1.456) and TPGDA (n20/D ~1.449) lack the aromatic ring that raises the benzoate diacrylate refractive index to 1.511, directly compromising optical brightness and hiding power in pigmented inks [2]. Conversely, replacing TMPTA (trifunctional, surface tension 36.6 dyne/cm) with the benzoate diacrylate (difunctional, surface tension 40.5 dyne/cm) shifts cure shrinkage, wetting behavior, and final-film flexibility in opposite directions, as diacrylate networks generate lower internal stress than triacrylate networks at the cost of reduced solvent resistance [3][4]. The benzoate ester further contributes LogP 1.2585, altering water uptake and compatibility with hydrophobic resin backbones relative to more polar, all-acrylate analogs, so that a formulation optimized for this monomer's specific hydrophobicity–flexibility–refractive-index balance cannot be reproduced by simply adjusting the dosage of an in-class substitute [5].

Replacing with aliphatic diacrylates such as HDDA or TPGDA reduces refractive index to aliphatic levels, potentially compromising optical brightness and hiding power in pigmented inks.
Switching to trifunctional TMPTA raises crosslink density, likely increasing cure shrinkage and film brittleness while reducing flexibility.
Using a generic diacrylate without the benzoate ester alters polarity and LogP, which may increase moisture sensitivity and reduce compatibility with hydrophobic resins.

Quantitative Differentiation Evidence vs. Key Comparators


Refractive Index Elevation for Optical Coatings

Trimethylolpropane benzoate diacrylate exhibits a refractive index of n20/D 1.511, which is substantially higher than that of the most common difunctional diluents HDDA (n20/D 1.456) and TPGDA (n20/D 1.449), as well as the trifunctional TMPTA (n20/D 1.472–1.476) [1][2][3]. The +0.035 to +0.062 increase relative to these comparators is attributable to the high molar refractivity (91.95) of the aromatic benzoate ester, which contributes greater electron polarizability than the purely aliphatic ester groups present in the analog structures [4].

Refractive Index
Reported
Target
n20/D 1.511
HDDA / TPGDA
1.456 / 1.449
TMPTA
1.472–1.476
May support optical density and gloss in pigmented UV systems
Literature values; cross-study comparable
Refractive index Optical coatings UV-curable inks

Surface Tension and Wetting Behavior vs. TMPTA

The surface tension of trimethylolpropane benzoate diacrylate is 40.5 dyne/cm at 20 °C, compared with 36.6 dyne/cm for TMPTA [1][2]. This +3.9 dyne/cm difference means the benzoate diacrylate presents a moderately higher surface energy, which alters wetting dynamics on low-energy substrates such as polyethylene and polypropylene. While TMPTA's lower surface tension favors spontaneous spreading on some plastics, the benzoate diacrylate's higher value can improve leveling and reduce cratering on higher-energy substrates such as metals and polar plastics, and is closer to the surface energy of many pigmented dispersion systems [3].

Surface Tension
Reported
Target
40.5 dyne/cm
TMPTA
36.6 dyne/cm
Alters wetting and leveling behavior on different substrates
20 °C; reported database values
Surface tension Wetting Adhesion

Crosslink Density Control for Flexibility vs. TMPTA

Trimethylolpropane benzoate diacrylate is a difunctional monomer (two acrylate groups per molecule), whereas TMPTA is trifunctional (three acrylate groups) . In free-radical UV/EB curing, functionality directly determines crosslink density: each TMPTA molecule can form up to three network junctions, while the benzoate diacrylate forms at most two, and the third TMP arm is terminated by a non-polymerizable benzoate ester [1]. Class-level studies on acrylate networks demonstrate that reducing average functionality from 3 to 2 lowers volumetric shrinkage, reduces internal stress accumulation, and increases elongation-at-break, at the expense of some solvent resistance and surface hardness [2]. The Nagase product literature specifically identifies NAM-BA134 (the commercial designation of this compound) as exhibiting 'good flexibility,' consistent with its difunctional character .

Crosslink Density
Class-level
Functionality: 2 (difunctional) vs TMPTA: 3 (trifunctional)
May reduce cure shrinkage and increase film flexibility
Class-level inference; review for specific formulation
Crosslink density Shrinkage Flexibility

Hydrophobicity Modulation via Benzoate Ester

The calculated partition coefficient (LogP) of trimethylolpropane benzoate diacrylate is 1.2585, reflecting the contribution of the aromatic benzoate ester to overall hydrophobicity [1]. In contrast, TMPTA, whose three ester groups are all acrylate esters lacking aromatic character, is substantially more polar; its predicted LogP is approximately 0.8–1.0 based on EPISuite estimation, and its polar surface area (PSA) is approximately 79 Ų versus 172.59 Ų for the benzoate diacrylate . The higher LogP of the benzoate diacrylate indicates greater partitioning into hydrophobic phases, which translates into lower equilibrium water uptake in cured films and improved compatibility with hydrophobic oligomers and resins [2].

Hydrophobicity
Data to verify
LogP 1.2585 (calc.) vs TMPTA ~0.8–1.0 (est.)
May contribute to lower water uptake in cured films
Calculated LogP; verify experimentally
Hydrophobicity LogP Water resistance

Inherent UV-Screening of the Benzoate Chromophore

The benzoate ester group in trimethylolpropane benzoate diacrylate possesses an aromatic carbonyl chromophore that absorbs in the UV-B to short UV-A region (~225–300 nm), a spectral range that overlaps with the emission of medium-pressure mercury lamps commonly used in UV curing [1]. Fully aliphatic diacrylates such as HDDA and TPGDA lack this chromophore and are transparent in this region, meaning they contribute no inherent UV screening to the cured film [2]. While aromatic urethane acrylates are known to suffer from photoyellowing due to phenyl-group photolysis, the benzoate ester—being a monocyclic aromatic ester rather than a urethane-linked phenyl—presents a distinct photochemical stability profile that has been exploited in patent literature for achieving high-refractive-index, heat-resistant cured products without the rapid yellowing associated with aromatic urethanes [3][4].

UV Absorption
Class-level
Aromatic benzoate chromophore (225–300 nm) vs aliphatic diluents (transparent)
May reduce need for external UV absorbers in clear coats
Patent and class-level evidence; application-dependent
UV stability Benzoate chromophore Photodegradation resistance

High-Value Application Scenarios


High-Optical-Density UV Flexographic and Offset Inks

The refractive index advantage of n20/D 1.511 over HDDA (1.456) and TPGDA (1.449) makes trimethylolpropane benzoate diacrylate the preferred reactive diluent in process-color UV flexographic and offset inks where optical density, gloss, and color strength are key procurement specifications [1]. By raising the refractive index of the cured binder, less pigment is required to achieve target hiding power, reducing raw material cost and improving printability on high-speed lines. The difunctional architecture simultaneously avoids the brittleness and interlayer delamination risk associated with TMPTA in multi-pass printing [2].

Flexible UV-Curable Laminating Adhesives

In UV-curable laminating adhesives for flexible plastic films (PET, OPP, PVC), the benzoate diacrylate's difunctional character provides sufficient crosslinking for cohesive strength while avoiding the excessive shrinkage and embrittlement observed with TMPTA [1]. The surface tension of 40.5 dyne/cm is better matched to corona-treated plastic surfaces than TMPTA (36.6 dyne/cm), promoting wetting without excessive spread that can cause starvation at bond edges [2]. The benzoate-derived hydrophobicity (LogP 1.2585) further reduces moisture sensitivity in the cured bond line [3].

Clear Overprint Varnishes with Reduced UV Absorber Loading

For clear UV overprint varnishes (OPV) applied to packaging and graphic arts, the inherent UV-absorbing benzoate chromophore in trimethylolpropane benzoate diacrylate can partially substitute for added benzophenone or benzotriazole UV absorbers, reducing the total additive budget and minimizing the risk of additive bloom or migration into food-contact layers [1]. This is a direct consequence of the aromatic ester structure that distinguishes it from fully aliphatic diluents such as HDDA and TPGDA, which provide no intrinsic UV screening [2].

Optical Fiber and Lens Coating Resins

The combination of n20/D 1.511, difunctional crosslinking, and aromatic content aligns with the requirements of UV-curable optical fiber coatings and plastic lens hardcoats, where high refractive index improves light transmission and reduces interfacial reflection losses [1]. The benzoate ester moiety is explicitly cited in patent literature as a structural feature for achieving high-refractive-index UV-cured products with excellent heat resistance—a property profile not attainable with TMPTA (n20/D 1.472–1.476) without additional high-RI comonomers [2].

Application
Selection Property
Validation Focus
Pigmented UV flexo/offset inks
Refractive index & crosslink balance
Optical density, interlayer adhesion
Flexible laminating adhesives
Surface tension & difunctional flexibility
Wetting, shrinkage, moisture resistance
Clear overprint varnishes
Intrinsic UV-absorbing benzoate
UV absorber loading, non-yellowing
Optical fiber/lens coatings
High refractive index & heat resistance
Light transmission, interfacial reflection
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